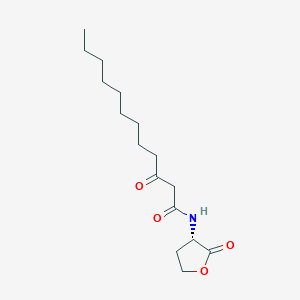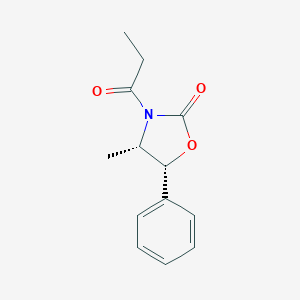
(4S,5R)-4-Methyl-5-phenyl-3-propionyl-2-oxazolidinone
説明
“(4S,5R)-4-Methyl-5-phenyl-3-propionyl-2-oxazolidinone” is a chiral derivative of propionic acid . It is used in highly enantioselective aldol, alkylation, and acylation reactions . The compound has a molecular weight of 233.27 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code1S/C13H15NO3/c1-3-11(15)14-9(2)12(17-13(14)16)10-7-5-4-6-8-10/h4-9,12H,3H2,1-2H3/t9-,12-/m0/s1 . This indicates that the compound has a molecular formula of C13H15NO3 . Physical And Chemical Properties Analysis
This compound is a solid at room temperature . and should be stored in a refrigerator . The compound has a density of 1.161 g/mL at 20 °C .科学的研究の応用
Synthesis of Semi-Alicyclic Colorless and Transparent Polyimide Films
This compound is utilized in the synthesis of semi-alicyclic colorless and transparent polyimide (PI) films. These films exhibit high glass transition temperatures and low optical retardations, making them suitable for advanced optoelectronic applications . The derived PI films demonstrate high optical transmittance and low birefringence, which are critical properties for components in high-tech devices like flexible electronics .
Optoelectronic Applications
The optoelectronic properties of polymers derived from this compound are significant. The polymers show potential for use in image display devices and coating-type optical compensation films. The self-orientation behavior during solution casting of these polymers suggests their suitability for applications requiring precise optical characteristics .
Thermal Stability Enhancement
The compound contributes to the thermal stability of polymers. When used in the synthesis of PI films, it results in materials with high thermal stability, reflected in their high glass transition temperatures. This property is essential for materials used in environments subjected to high temperatures .
Low Coefficient of Thermal Expansion (CTE)
Polymers synthesized with this compound can have significantly decreased coefficients of thermal expansion. This is beneficial for materials that must maintain dimensional stability under thermal stress, such as substrates in electronic devices .
High Polymerizability with Various Diamines
The compound exhibits high polymerizability with various diamines, leading to highly flexible and colorless PI films. This flexibility is advantageous for creating materials that require a degree of pliability, such as flexible electronic substrates .
Liquid Crystallinity
The structural rigidity and linearity of the diimide units derived from this compound support liquid crystallinity. This property is useful for the development of novel materials with self-orienting capabilities, which can be critical for advanced optical applications .
Safety And Hazards
特性
IUPAC Name |
(4S,5R)-4-methyl-5-phenyl-3-propanoyl-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-3-11(15)14-9(2)12(17-13(14)16)10-7-5-4-6-8-10/h4-9,12H,3H2,1-2H3/t9-,12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMRFZBKROHCLIL-CABZTGNLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C(C(OC1=O)C2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)N1[C@H]([C@H](OC1=O)C2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4S,5R)-4-Methyl-5-phenyl-3-propionyl-2-oxazolidinone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




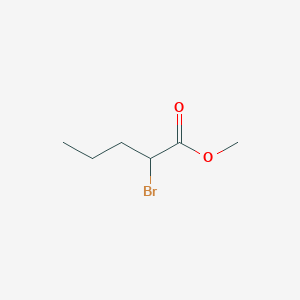
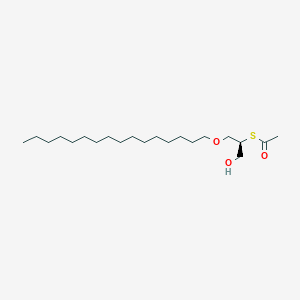

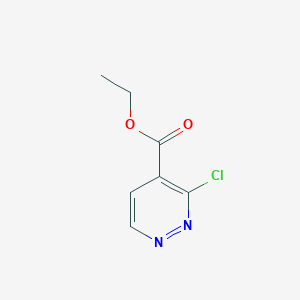


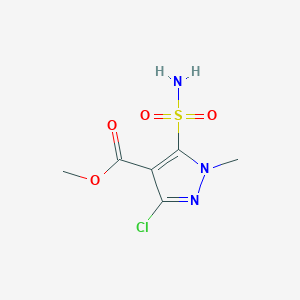
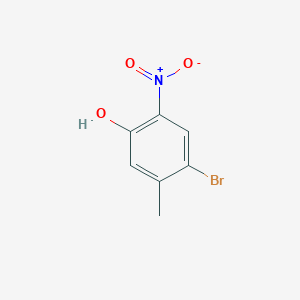
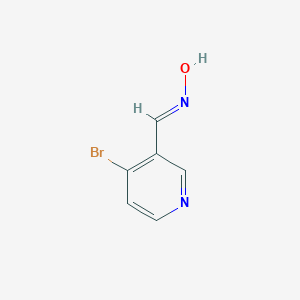
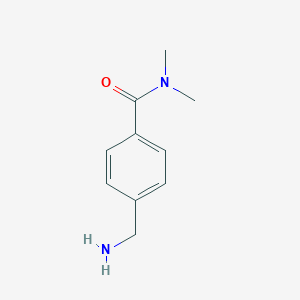
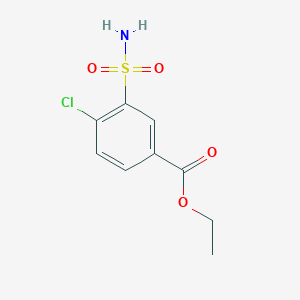
![hexahydro-1H-Pyrrolo[1,2-c]imidazole](/img/structure/B179875.png)
